BenchChemオンラインストアへようこそ!

2-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

JNK inhibitor stereochemistry conformational analysis

2-Chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (CAS 391221-65-1) is a synthetic small molecule belonging to the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide class of ATP-competitive c-Jun N-terminal kinase (JNK) inhibitors. The compound features a tetrahydrobenzothiophene core functionalized with a 3-cyano group critical for hinge-region hydrogen bonding in the JNK ATP-binding site, a 5-methyl substituent on the cyclohexene ring, and a 2-chlorobenzamide moiety at the 2-position.

Molecular Formula C17H15ClN2OS
Molecular Weight 330.83
CAS No. 391221-65-1
Cat. No. B2837292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
CAS391221-65-1
Molecular FormulaC17H15ClN2OS
Molecular Weight330.83
Structural Identifiers
SMILESCC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C#N
InChIInChI=1S/C17H15ClN2OS/c1-10-6-7-15-12(8-10)13(9-19)17(22-15)20-16(21)11-4-2-3-5-14(11)18/h2-5,10H,6-8H2,1H3,(H,20,21)
InChIKeyCDKZGPIJSJHKFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (CAS 391221-65-1): Benzothiophene Amide JNK2/3 Inhibitor Scaffold Procurement Overview


2-Chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (CAS 391221-65-1) is a synthetic small molecule belonging to the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide class of ATP-competitive c-Jun N-terminal kinase (JNK) inhibitors. The compound features a tetrahydrobenzothiophene core functionalized with a 3-cyano group critical for hinge-region hydrogen bonding in the JNK ATP-binding site, a 5-methyl substituent on the cyclohexene ring, and a 2-chlorobenzamide moiety at the 2-position [1]. The molecular formula is C17H15ClN2OS, molecular weight 330.83 g/mol, with typical commercial purity of ≥95% [2]. The parent scaffold was first characterized as a potent and selective JNK2/3 inhibitor series by Angell et al. (2007), with the prototypical compound TCS JNK 5a (compound 5a, CAS 312917-14-9) demonstrating pIC50 values of 6.7 and 6.5 against JNK3 and JNK2, respectively, with selectivity over JNK1 (pIC50 <5.0) and p38α (pIC50 <4.8) [1].

Why Generic Substitution Fails for 2-Chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (CAS 391221-65-1): Structural Determinants of JNK Isoform Pharmacology


The N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide scaffold exhibits JNK2/3 potency and selectivity that is exquisitely sensitive to both the cyclohexene-ring substituent pattern and the amide-side aryl group [1]. X-ray crystallography of closely related analogs (compounds 5e and 8a) in complex with JNK3 confirmed that the 3-cyano nitrogen forms a critical H-bond acceptor interaction with the hinge region of the ATP-binding pocket, while the amide carbonyl and the benzothiophene sulfur contribute additional binding interactions [1]. The 5-methyl group on the target compound introduces a stereocenter and alters the conformational preference of the cyclohexene ring relative to the unsubstituted analogs (e.g., TCS JNK 5a, CAS 312917-14-9). The 2-chlorobenzamide moiety replaces the naphthalene ring system of TCS JNK 5a, changing both steric bulk and electronic character at the solvent-exposed region of the binding pocket. These structural modifications are expected to differentially modulate JNK isoform selectivity, off-target kinase profiles, and physicochemical properties including LogP, aqueous solubility, and metabolic stability [1]. Simple replacement with TCS JNK 5a or other in-class analogs without matched structural characterization will not recapitulate the same pharmacological fingerprint.

Product-Specific Quantitative Differentiation Evidence for 2-Chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (CAS 391221-65-1)


Cyclohexene Ring 5-Methyl Substitution: Conformational and Stereochemical Differentiation from Unsubstituted JNK Inhibitor TCS JNK 5a

The target compound (CAS 391221-65-1) bears a 5-methyl substituent on the 4,5,6,7-tetrahydrobenzothiophene ring, whereas the prototypical reference compound TCS JNK 5a (CAS 312917-14-9, compound 5a in Angell et al. 2007) has an unsubstituted cyclohexene ring [1]. The 5-methyl group introduces a chiral center, generating a racemic mixture of (R)- and (S)-enantiomers unless chiral resolution is performed. This methyl substitution alters the conformational equilibrium of the saturated ring between half-chair conformers, potentially affecting the spatial orientation of the 3-cyano hinge-binding motif relative to the amide side chain [1]. In the unsubstituted series, X-ray crystallography demonstrated that the 3-cyano group forms an H-bond acceptor interaction with the hinge region of JNK3 [1]; the 5-methyl group may modulate this interaction by biasing ring conformation.

JNK inhibitor stereochemistry conformational analysis

2-Chlorobenzamide vs. 1-Naphthalenecarboxamide: Aryl Side Chain Pharmacophore Differentiation

The target compound employs a 2-chlorobenzamide moiety at the amide position, whereas the best-characterized comparator TCS JNK 5a uses a 1-naphthalenecarboxamide group [1]. TCS JNK 5a has experimentally determined pIC50 values of 6.7 (JNK3), 6.5 (JNK2), <5.0 (JNK1), and <4.8 (p38α), with no significant activity (pIC50 <5.0) against EGFR, ErbB2, cdk2, PLK-1, and Src . The 2-chlorobenzamide group is sterically smaller (ortho-substituted monocyclic aryl) and more electron-withdrawing than the naphthalene ring, altering both the shape complementarity with the JNK solvent-exposed binding region and the electronic character of the amide bond. In the Angell et al. series, aryl amide modifications were shown to modulate both potency and selectivity within the JNK family [1].

JNK2/3 selectivity structure-activity relationship kinase inhibitor design

3-Cyano Hinge-Binding Motif Conservation: Class-Level Selectivity Against JNK1 and p38α MAP Kinase

X-ray crystallography of compounds 5e and 8a from the Angell et al. series in complex with JNK3 established that the 3-cyano substituent forms a unique H-bond acceptor interaction with the hinge region of the ATP-binding site, a binding mode that contributes to selectivity within the MAPK family [1]. For TCS JNK 5a (compound 5a), selectivity was quantified as pIC50 < 5.0 for JNK1 and < 4.8 for p38α, representing at least ~50-fold selectivity over these off-target MAP kinases [1]. Since the 3-cyano group is conserved in the target compound, this hinge-binding interaction and associated selectivity framework are expected to be preserved [1]. However, the JNK2 vs. JNK3 potency ratio may shift depending on the 5-methyl and 2-chlorobenzamide modifications, as the Angell SAR showed that aryl amide variation differentially affected JNK2 and JNK3 pIC50 values [1].

JNK isoform selectivity MAP kinase ATP-competitive inhibitor

Physicochemical Property Differentiation: Predicted Lipophilicity and Solubility Profile vs. TCS JNK 5a

The target compound (C17H15ClN2OS, MW 330.83) has a lower molecular weight and different calculated lipophilicity compared to TCS JNK 5a (C20H16N2OS, MW 332.42) [1]. The replacement of the naphthalene ring (calculated LogP contribution ~+2.5 to +3.0) with a 2-chlorophenyl ring (calculated LogP contribution ~+1.5 to +2.0) is predicted to reduce overall lipophilicity by approximately 0.5–1.0 LogP units. The presence of the 5-methyl group contributes ~+0.5 LogP units, partially offsetting this reduction. The net effect is a compound predicted to have moderately lower LogP than TCS JNK 5a, which may translate to improved aqueous solubility. TCS JNK 5a is reported as soluble in DMSO with limited aqueous solubility . These calculated physicochemical differences are relevant for assay design, particularly for biochemical vs. cellular assays where compound solubility and permeability are critical parameters.

drug-like properties lipophilicity aqueous solubility

Patent Landscape: JNK Inhibitor Intellectual Property Positioning of the 3-Cyano-5-Methyl-Tetrahydrobenzothiophene Series

The patent US20220411398 ('JNK Inhibitors as Anticancer Agents,' filed 2020) discloses a series of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene compounds with 2-benzamide, 2-benzylamine, or 2-urea moieties as JNK2 and/or JNK3 inhibitors for anticancer applications [1]. This patent explicitly excludes N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-naphthamide (TCS JNK 5a) from its claims, indicating that the 2-chlorobenzamide variant represents a distinct chemical space for intellectual property purposes [1]. The target compound (CAS 391221-65-1) falls within the generic scope of this patent family as a benzamide derivative with a substituted tetrahydrobenzothiophene core. TCS JNK 5a (CAS 312917-14-9, disclosed in Angell et al. 2007) is an earlier, unsubstituted-ring analog that is commercially available as a reference JNK inhibitor but is not covered by the more recent patent claims [1][2].

JNK inhibitor patent anticancer intellectual property

Recommended Research and Procurement Scenarios for 2-Chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide (CAS 391221-65-1)


JNK2 vs. JNK3 Isoform Selectivity Profiling in Neurodegenerative Disease Models

The compound is suitable for use as a structurally differentiated JNK2/3 inhibitor probe in parallel with TCS JNK 5a to assess whether the 5-methyl and 2-chlorobenzamide modifications alter the JNK2/JNK3 selectivity ratio. Because JNK3 expression is largely restricted to brain, heart, and testes while JNK2 is ubiquitously expressed, differential isoform selectivity has direct implications for neurodegenerative disease target validation [1]. Researchers should perform side-by-side JNK1/2/3 biochemical panel profiling with both the target compound and TCS JNK 5a to establish the relative selectivity fingerprint before proceeding to cellular or in vivo models.

SAR Expansion of the 3-Cyano-Tetrahydrobenzothiophene JNK Inhibitor Series for Anticancer Lead Optimization

The target compound occupies a distinct position in the structure-activity relationship landscape defined by the Angell et al. 2007 series and the US20220411398 patent family [1][2]. It can serve as a key intermediate or comparator for medicinal chemistry programs exploring the effects of (a) cyclohexene-ring alkyl substitution and (b) ortho-substituted benzamide pharmacophores on JNK potency, kinase selectivity, and drug-like properties. Synthesis of both enantiomers of the 5-methyl group (via chiral resolution or asymmetric synthesis) should be prioritized to assess enantioselective JNK binding.

Physicochemical Property Benchmarking for Assay Development and Formulation

The predicted lower lipophilicity of the target compound relative to TCS JNK 5a (estimated ΔLogP ≈ -0.5 to -1.0) suggests potential advantages in aqueous solubility for biochemical assay formats [1]. Procurement for this purpose should include requests for experimental LogD7.4, kinetic aqueous solubility (μM in PBS or FaSSIF), and DMSO stock solution stability data. These parameters are critical for designing JNK inhibition assays with minimized vehicle artifacts and for assessing CNS penetration potential in neurodegenerative disease applications.

Freedom-to-Operate Assessment for JNK-Targeted Therapeutic Development Programs

Organizations pursuing JNK2/3 inhibitor development for oncology or neurodegenerative indications should procure this compound for patent landscape analysis. The compound falls within the generic claims of US20220411398, which covers 3-cyano-tetrahydrobenzothiophene benzamides as anticancer agents while explicitly excluding the earlier TCS JNK 5a (CAS 312917-14-9) [1]. Comparative biological data generated with this compound versus TCS JNK 5a may support composition-of-matter or method-of-use claims for follow-on patent filings.

Quote Request

Request a Quote for 2-chloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.